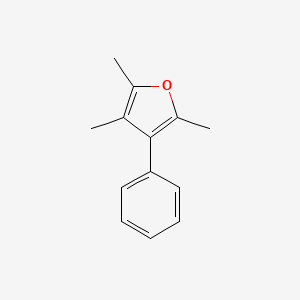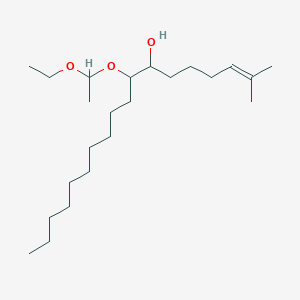
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a methyloctadecene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloctadec-2-en-7-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Techniques such as distillation and crystallization are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL involves its interaction with specific molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The methyloctadecene backbone provides hydrophobic characteristics, affecting its solubility and distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.
2-(1-Ethoxyethoxy)phenol: Contains a phenol group instead of an alkene.
1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a benzene ring and an ethenyl group.
Uniqueness
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL is unique due to its long carbon chain and the presence of both an ethoxyethoxy group and a methyloctadecene backbone. This combination of features imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
89102-30-7 |
|---|---|
Formule moléculaire |
C23H46O3 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
8-(1-ethoxyethoxy)-2-methyloctadec-2-en-7-ol |
InChI |
InChI=1S/C23H46O3/c1-6-8-9-10-11-12-13-14-19-23(26-21(5)25-7-2)22(24)18-16-15-17-20(3)4/h17,21-24H,6-16,18-19H2,1-5H3 |
Clé InChI |
XPUCFRBECYGVKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(CCCC=C(C)C)O)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
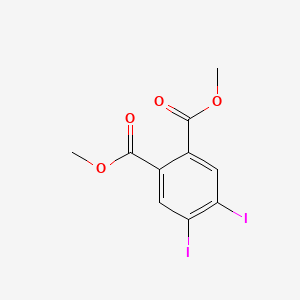

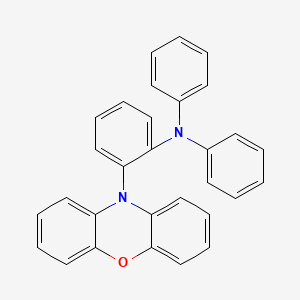
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)
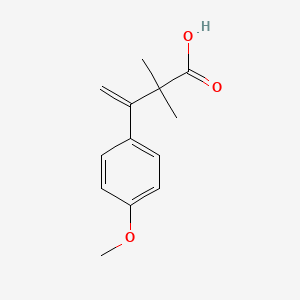
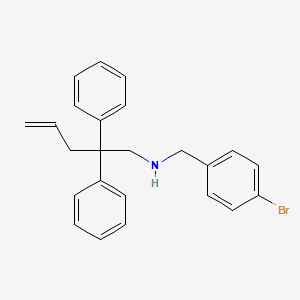

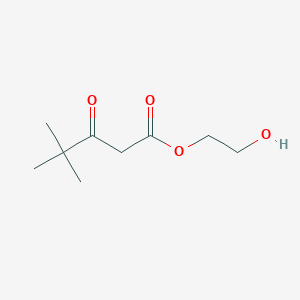
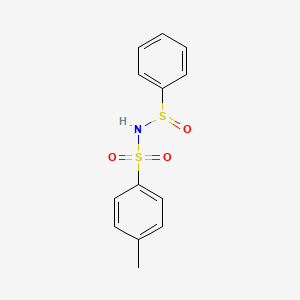
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)

